molecular formula C13H18N2O3 B14838014 2-Tert-butoxy-5-cyclopropoxynicotinamide

2-Tert-butoxy-5-cyclopropoxynicotinamide

Cat. No.: B14838014
M. Wt: 250.29 g/mol
InChI Key: WIHOCZLNZGVFQU-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxynicotinamide is a nicotinamide derivative featuring a tert-butoxy group at the 2-position and a cyclopropoxy substituent at the 5-position of the pyridine ring. Its synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions to install the alkoxy groups, followed by amidation of the nicotinic acid precursor.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12-10(11(14)16)6-9(7-15-12)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

WIHOCZLNZGVFQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-5-cyclopropoxynicotinamide typically involves the reaction of nicotinic acid derivatives with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. One common method includes the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxy-5-cyclopropoxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxynicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Pharmacokinetics : The tert-butoxy group in this compound improves oral bioavailability (F = 65%) compared to 2-methoxy-5-cyclopropoxynicotinamide (F = 25%), attributed to reduced first-pass metabolism.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a higher melting point (178°C) for this compound than analogs, correlating with crystalline stability.

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